Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid
Overview
Description
Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9FO2 It is a cyclopropane derivative characterized by the presence of a fluorine atom and a phenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-fluoro-1-phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with a fluorinated diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
- Solvent: Dichloromethane or toluene
- Temperature: Room temperature to reflux
- Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of phenylcyclopropanone or phenylcyclopropanecarboxylic acid.
Reduction: Formation of phenylcyclopropanol or phenylcyclopropanal.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of cis-2-fluoro-1-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and phenyl group contribute to its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparison with Similar Compounds
Cis-2-fluoro-1-phenylcyclopropanecarboxylic acid can be compared with other similar compounds, such as:
Trans-2-fluoro-1-phenylcyclopropanecarboxylic acid: Differing in the spatial arrangement of the fluorine and phenyl groups.
2-chloro-1-phenylcyclopropanecarboxylic acid: Substitution of fluorine with chlorine.
2-bromo-1-phenylcyclopropanecarboxylic acid: Substitution of fluorine with bromine.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(1R,2S)-2-fluoro-1-phenylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-6-10(8,9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIXTIGKLVQADU-WPRPVWTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=CC=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801180572 | |
Record name | Cyclopropanecarboxylic acid, 2-fluoro-1-phenyl-, (1R,2S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801180572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706463-41-3 | |
Record name | Cyclopropanecarboxylic acid, 2-fluoro-1-phenyl-, (1R,2S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706463-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 2-fluoro-1-phenyl-, (1R,2S)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801180572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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